3-N-Methylparomomycin I 3-N-Methylparomomycin I 3-N-Methylparomomycin I is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 106288-50-0
VCID: VC20745375
InChI: InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3
SMILES: CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Molecular Formula: C24H47N5O14
Molecular Weight: 629.7 g/mol

3-N-Methylparomomycin I

CAS No.: 106288-50-0

Cat. No.: VC20745375

Molecular Formula: C24H47N5O14

Molecular Weight: 629.7 g/mol

* For research use only. Not for human or veterinary use.

3-N-Methylparomomycin I - 106288-50-0

Specification

CAS No. 106288-50-0
Molecular Formula C24H47N5O14
Molecular Weight 629.7 g/mol
IUPAC Name 5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol
Standard InChI InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3
Standard InChI Key IXVXCXPQRNEULP-UHFFFAOYSA-N
SMILES CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Canonical SMILES CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Introduction

Identification and Isolation

3-N-methylparomomycin I is a newly identified member of the paromomycin group of antibiotics . It was isolated from the culture filtrate of Streptoverticillium sp. Al-R2827 .

Structural Elucidation

The structure of 3-N-methylparomomycin I was determined through various spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (SI-MS) . Key findings include:

  • NMR Spectra: The 1H NMR spectrum of 3-N-methylparomomycin I showed an N-methyl signal at 2.81 ppm, and the 13C NMR spectrum showed a signal at 31.0 ppm. These signals were absent in paromomycin I .

  • Mass Spectrometry: The molecular ion peak of 3-N-methylparomomycin I was observed at m/z 630 (M+H)+, which is 14 mass units larger than that of paromomycin I, which has a molecular ion peak at m/z 616 (M+H)+ .

  • Carbon-13 Chemical Shifts: The carbon-13 chemical shifts of 3-N-methylparomomycin I were consistent with those of paromomycin I, except for four carbon signals (C-2, C-3, C-4, and 3-N-methyl) . The amino group at C-3 of paromomycin I is replaced by a methylamino group in 3-N-methylparomomycin I . The C-3 signal of 3-N-methylparomomycin I appeared at a lower field (56.2 ppm) than that of paromomycin I (50.0 ppm) due to the deshielding effect of N-methylation. Simultaneously, the C-2 and C-4 signals of 3-N-methylparomomycin I were found at a higher field (26.2 ppm and 76.6 ppm, respectively) than those of paromomycin I (29.2 ppm and 78.4 ppm, respectively), due to the shielding effect of N-methylation .

  • 3-N-methylparomomycin I contains an aminocyclitol identical to hyosamine .

Spectroscopic Data Tables

Table 1. 1H NMR data of 3-N-methylparomomycin I (1) and Paromomycin I (2)

Proton12
1
2ax
2eq
3
4
5
6
3-NCH3
1'
2'
3'
4'
5'
6'a
6'b
1"
2"
3"
4"

Table 2. 13C NMR data of 3-N-methylparomomycin I (1) and Paromomycin I (2)

Carbon12
1
2
3
4
3-N-methyl

Antibacterial Activity

The antibacterial activity of 3-N-methylparomomycin I is slightly weaker than that of paromomycin I .

Paromomycin Information

Paromomycin is an aminoglycoside antibacterial and antiprotozoal agent produced by species of Streptomyces . Paromomycin has several equivalent terms including: Aminosidine, beta-D-Glucopyranosyl-Isomer Paromomycin, Catenulin, Estomycin, Gabbromycin, Humatin, Hydroxymycin, Neomycin E, Paramomycin, Paromomycin, beta D Glucopyranosyl Isomer, Paromomycin, beta-D-Glucopyranosyl-Isomer, Paromomycin I, Paromomycin Phosphate, Paromomycin Sulfate, and Paromomycin Sulfate (1:1), Paromomycin Sulfate (2:5) .

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